molecular formula C8H15NO3 B12867908 (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one

Cat. No.: B12867908
M. Wt: 173.21 g/mol
InChI Key: ORMQZTYSXISMNK-NKWVEPMBSA-N
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Description

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the methoxy or butyl groups.

Scientific Research Applications

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their potential antimicrobial properties and use in drug development.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic environments, making it suitable for specific applications in asymmetric synthesis and other fields.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(4S,5R)-4-butyl-5-methoxy-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO3/c1-3-4-5-6-7(11-2)12-8(10)9-6/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1

InChI Key

ORMQZTYSXISMNK-NKWVEPMBSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](OC(=O)N1)OC

Canonical SMILES

CCCCC1C(OC(=O)N1)OC

Origin of Product

United States

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